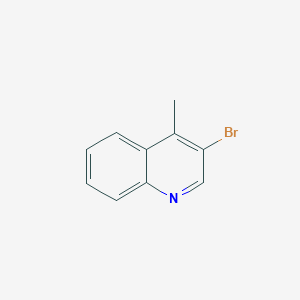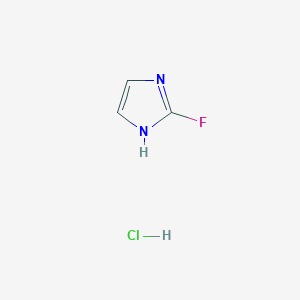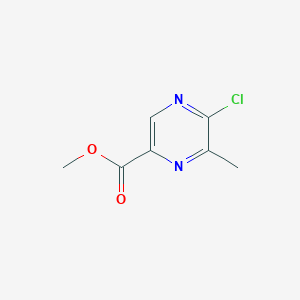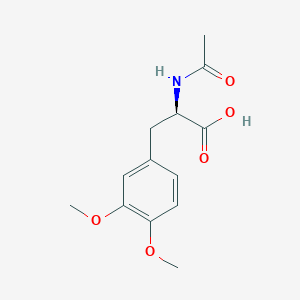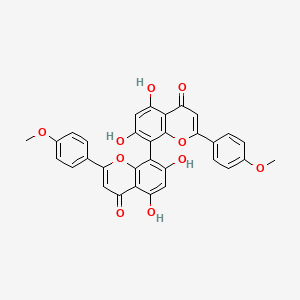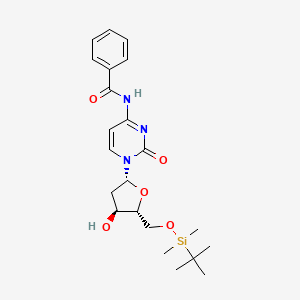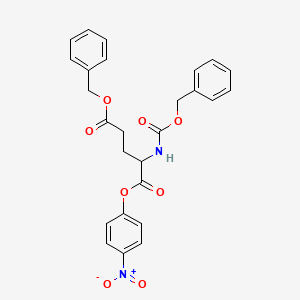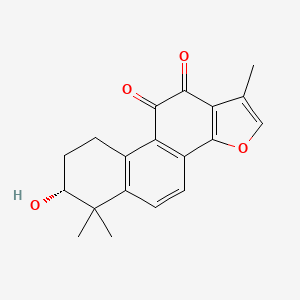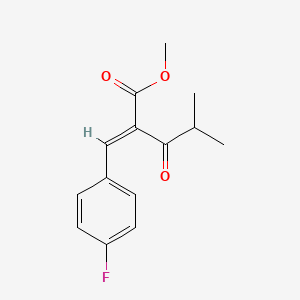
Paniculoside I
Übersicht
Beschreibung
Paniculoside I is a natural product found in Stevia ovata . It is an iridoid glucoside, a class of organic compounds that are used in traditional medicine and have potential health benefits .
Synthesis Analysis
The synthesis of this compound has been investigated in the ethyl acetate fraction of Pseudocaryopteris paniculata . The structures of this compound and other iridoid glucosides were elucidated via two-dimensional nuclear-magnetic-resonance (2D-NMR) spectroscopy, high-resolution electrospray ionization mass spectroscopy (HR-ESI-MS), and chemical-hydrolysis methods .Molecular Structure Analysis
The molecular formula of this compound is C26H40O8 . Its structure includes a tetracyclic core, which is a common feature of iridoid glucosides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 480.6 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 480.27231823 g/mol .Wissenschaftliche Forschungsanwendungen
Cytoprotective Effects in HepG2 Cells
Paniculoside I, along with other paniculosides, has been studied for its potential cytoprotective effects. A study by Xu et al. (2020) found that this compound exhibited moderate cytoprotective activities against t-BHP-induced toxicity in HepG2 cells. The study involved isolating various iridoid glucosides, including this compound, from Pseudocaryopteris paniculata and analyzing their effects on HepG2 cells. This compound showed promising results with IC50 values in the range of 11.72-34.22 μM, indicating its potential in protecting liver cells against oxidative stress-related damage (Xu et al., 2020).
Antiprotozoal Activity
This compound, along with other related compounds, has also been investigated for its antiprotozoal activity. A study on Ageratina cylindrica, which contained paniculoside V (a compound related to this compound), demonstrated moderate antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. Although this study focused on paniculoside V, it suggests a potential area of research for this compound in the context of antiprotozoal effects (Bustos-Brito et al., 2015).
Wirkmechanismus
It’s important to note that the study of a compound’s mechanism of action involves understanding how it interacts with its biological target and how that affects cellular biochemical pathways. This can include the compound’s binding affinity to its target, any conformational changes induced in the target, and the downstream effects of this interaction .
Pharmacokinetics, on the other hand, refers to how the compound is absorbed, distributed, metabolized, and excreted in the body . This can influence the compound’s bioavailability, or how much of the compound reaches its site of action.
The result of a compound’s action can be observed at the molecular and cellular level, often involving changes in cell signaling, gene expression, or cellular metabolism. The specific results would depend on the compound’s mechanism of action and its particular biochemical pathways .
Lastly, the action environment refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGPCRWQCUQBR-HLTNFVLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







